Olaquindox-d4

Descripción general

Descripción

Olaquindox-d4 is a deuterium-labeled derivative of Olaquindox, a quinoxaline derivative. It is primarily used as an orally active antibiotic. The deuterium labeling involves replacing hydrogen atoms with deuterium, which can affect the pharmacokinetic and metabolic profiles of the compound .

Métodos De Preparación

The preparation of Olaquindox-d4 is mainly carried out through synthetic chemical methods. One common method involves hydrogen-deuterium exchange reactions. The specific synthetic routes and reaction conditions can vary, but typically involve the use of deuterated reagents to achieve the desired labeling .

Análisis De Reacciones Químicas

Olaquindox-d4, like its parent compound Olaquindox, can undergo various chemical reactions:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Pharmacokinetics and Metabolism

Olaquindox-d4 has been studied for its absorption, distribution, metabolism, and excretion (ADME) characteristics in various animal models.

- Absorption : In pigs, olaquindox is rapidly absorbed after oral administration. Studies indicate that over 90% of an oral dose is eliminated through urine within 24 hours, highlighting its efficiency in absorption and excretion .

- Distribution : Autoradiography studies have shown that this compound distributes throughout the body, with significant concentrations found in the kidneys, liver, and muscles shortly after administration. For instance, peak plasma levels were observed within 1-2 hours post-dosing .

- Metabolism : Investigations into the metabolic pathways of this compound reveal that it undergoes biotransformation in the liver, leading to various metabolites that may possess different biological activities. A study indicated that olaquindox metabolites could be detected in muscle tissues using high-performance liquid chromatography-tandem mass spectrometry .

Toxicological Studies

Toxicological assessments of this compound have been critical in understanding its safety profile.

- Acute Toxicity : Research involving oral doses in rodents has demonstrated significant adverse effects at high concentrations. For instance, doses ranging from 2500 to 5000 mg/kg resulted in marked weight loss and mortality in test subjects .

- Chronic Exposure : Long-term studies have shown that chronic exposure to olaquindox can lead to changes in organ weights and biochemical parameters. For example, splenomegaly was noted in rats subjected to prolonged high-dose treatments .

Analytical Methods

The determination of this compound levels in biological samples is essential for monitoring its use and ensuring food safety.

- Liquid Chromatography-Mass Spectrometry (LC-MS) : This technique has been widely adopted for analyzing olaquindox and its metabolites in various tissues. It allows for sensitive detection and quantification of the compound, facilitating studies on residue levels in livestock .

- Collaborative Studies : A collaborative study aimed at standardizing analytical methods for olaquindox demonstrated satisfactory reproducibility across multiple laboratories, confirming the reliability of LC-MS as a method for monitoring this compound .

Case Studies

Several case studies illustrate the practical applications of this compound in veterinary medicine:

- Growth Promotion : In various trials, olaquindox has been shown to improve feed efficiency and growth rates in pigs when included in their diet at recommended levels. These studies provide evidence supporting its use as a growth promoter while highlighting the need for careful monitoring of residue levels .

- Health Impact Assessments : Observational studies have linked the use of olaquindox with improved health outcomes in livestock, such as reduced incidence of certain diseases. However, these benefits must be weighed against potential risks associated with long-term exposure .

Mecanismo De Acción

Olaquindox-d4 exerts its effects by stimulating growth and decreasing intestinal mucosal immunity in piglets. The molecular targets and pathways involved include the inhibition of bacterial DNA synthesis and the disruption of bacterial cell wall integrity. This leads to the death of the bacteria and the subsequent growth stimulation in the host .

Comparación Con Compuestos Similares

Olaquindox-d4 is unique due to its deuterium labeling, which can affect its pharmacokinetic and metabolic profiles. Similar compounds include:

Olaquindox: The parent compound without deuterium labeling.

Quinoxaline derivatives: Other compounds in the same chemical family, such as Carbadox and Cyadox, which also have antibiotic properties

Actividad Biológica

Olaquindox-d4 is a deuterated derivative of olaquindox, a quinoxaline-N,N-dioxide compound primarily utilized as an antibiotic and growth promoter in livestock. This article delves into the biological activity of this compound, highlighting its antimicrobial properties, mechanisms of action, and potential toxicological effects based on diverse research findings.

1. Overview of this compound

Olaquindox is known for its effectiveness against various Gram-positive bacteria, making it valuable in veterinary medicine. The introduction of deuterium in this compound enhances its stability and allows for more precise tracking in biological studies. This compound has been investigated for its pharmacokinetics, metabolism, and biological effects, particularly regarding oxidative stress and liver toxicity.

2. Antimicrobial Activity

Research indicates that Olaquindox exhibits potent antibacterial activity. It is particularly effective against:

- Gram-positive bacteria : These include pathogens commonly associated with infections in livestock.

- Mechanism of action : The antibiotic action is attributed to the inhibition of bacterial protein synthesis, which is crucial for bacterial growth and replication.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | |

| Streptococcus pneumoniae | 1.0 µg/mL | |

| Bacillus subtilis | 0.25 µg/mL |

3. Toxicological Studies

Despite its beneficial uses, olaquindox and its derivatives, including this compound, have raised concerns regarding toxicity, particularly liver damage.

3.1 Mechanisms of Toxicity

A study highlighted the role of oxidative stress in olaquindox-induced liver damage. The administration of olaquindox resulted in:

- Increased levels of reactive oxygen species (ROS).

- Activation of the p53 pathway leading to apoptosis in liver cells.

- Disruption of mitochondrial function.

Table 2: Effects of Olaquindox on Liver Enzymes

| Treatment Dose (mg/kg) | AST Activity (U/L) | ALT Activity (U/L) | MDA Level (mmol/mg) |

|---|---|---|---|

| Control | 35 | 45 | 1.55 ± 0.04 |

| 200 | 75 | 85 | 1.72 ± 0.13 |

| 400 | 120 | 140 | 1.92 ± 0.05 |

Note: AST = Aspartate Aminotransferase; ALT = Alanine Aminotransferase; MDA = Malondialdehyde .

4. Case Studies and Clinical Observations

Clinical observations have documented adverse effects associated with olaquindox use:

- Case Report on Dermatitis : Instances of allergic contact dermatitis following occupational exposure to olaquindox were reported, indicating potential sensitization risks .

- Liver Damage Cases : Animal studies demonstrated significant liver injury correlating with increased oxidative stress markers and histological changes in liver tissue .

5. Conclusion

This compound serves as a critical compound in understanding the biological activity of olaquindox derivatives. While it shows promising antibacterial properties, the associated risks of oxidative stress and potential liver toxicity necessitate careful consideration in veterinary applications. Ongoing research is essential to elucidate the full spectrum of its biological effects and to ensure safe usage in livestock management.

6. Future Directions

Further studies should focus on:

- Long-term effects of this compound on animal health.

- Development of safer alternatives with reduced toxicity.

- Mechanistic studies to fully understand the pathways involved in its biological activity.

Propiedades

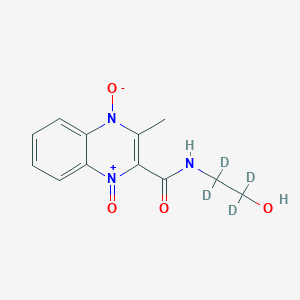

IUPAC Name |

3-methyl-4-oxido-1-oxo-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)quinoxalin-1-ium-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4/c1-8-11(12(17)13-6-7-16)15(19)10-5-3-2-4-9(10)14(8)18/h2-5,16H,6-7H2,1H3,(H,13,17)/i6D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TURHTASYUMWZCC-KXGHAPEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)NC(=O)C1=C(N(C2=CC=CC=C2[N+]1=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676082 | |

| Record name | 2-{[2-Hydroxy(~2~H_4_)ethyl]carbamoyl}-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189487-82-8 | |

| Record name | 2-{[2-Hydroxy(~2~H_4_)ethyl]carbamoyl}-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.